molecular formula C20H18N2S B15350871 Carbanilide, N-benzylthio- CAS No. 3053-39-2

Carbanilide, N-benzylthio-

Cat. No.: B15350871
CAS No.: 3053-39-2
M. Wt: 318.4 g/mol
InChI Key: ZDBPEGOAAIRGTO-UHFFFAOYSA-N
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Description

Carbanilide, N-benzylthio-: is a chemical compound with the molecular formula C13H12N2O It is a derivative of carbanilide, which is a type of urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbanilide, N-benzylthio- can be synthesized through several synthetic routes. One common method involves the reaction of benzylthiourea with an appropriate carbonyl compound under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of Carbanilide, N-benzylthio- involves large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity of the final product. Safety measures and environmental regulations are strictly followed to minimize any potential hazards.

Chemical Reactions Analysis

Types of Reactions: Carbanilide, N-benzylthio- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Carbanilide, N-benzylthio-.

Scientific Research Applications

Carbanilide, N-benzylthio- has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which Carbanilide, N-benzylthio- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.

Comparison with Similar Compounds

Carbanilide, N-benzylthio- is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other urea derivatives, such as phenylurea and thiourea derivatives.

Properties

CAS No.

3053-39-2

Molecular Formula

C20H18N2S

Molecular Weight

318.4 g/mol

IUPAC Name

1-benzyl-1,3-diphenylthiourea

InChI

InChI=1S/C20H18N2S/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23)

InChI Key

ZDBPEGOAAIRGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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